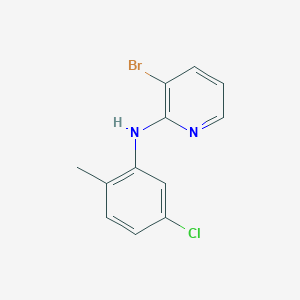
3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Chemodivergent Synthesis
- Field : Organic Chemistry
- Application : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
- Method : The synthesis involves the reaction of α-bromoketones and 2-aminopyridine under different conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
- Results : The reaction conditions were found to be mild and metal-free .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which can be synthesized from related compounds, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis involves the use of various methods, including the reaction of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
-
Synthesis of Novel Pyridine Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of novel pyridine derivatives .
- Method : The synthesis involves the application of palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results : The synthesis was found to be efficient, yielding a series of novel pyridine derivatives .
-
Protection of Crops from Pests
- Field : Agrochemical Industry
- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from related compounds, are used in the protection of crops from pests .
- Method : The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results : Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
-
Pharmaceutical and Veterinary Industries
- Field : Pharmaceutical and Veterinary Industries
- Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Synthesis of 1, 3-Diazole Derivatives
- Field : Organic Chemistry
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The synthesis involves the reaction of various compounds to form 1, 3-diazole derivatives .
- Results : The derivatives of 1, 3-diazole have been reported to show a wide range of biological activities .
-
Synthesis of 3-Bromoimidazopyridines
- Field : Organic Chemistry
- Application : 3-Bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination .
- Method : The synthesis involves the reaction of various compounds under specific conditions .
- Results : The synthesis was found to be efficient, yielding 3-bromoimidazopyridines .
-
Synthesis of 5-Bromo-2-chloro-4-fluoropyridine
- Field : Industrial Chemistry
- Application : 5-Bromo-2-chloro-4-fluoropyridine is used as a chemical intermediate for the synthesis of several crop-protection products .
- Method : The synthesis involves the reaction of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine .
- Results : The synthesis was found to be efficient, yielding 5-Bromo-2-chloro-4-fluoropyridine .
Eigenschaften
IUPAC Name |
3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2/c1-8-4-5-9(14)7-11(8)16-12-10(13)3-2-6-15-12/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBQYCLEBZQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



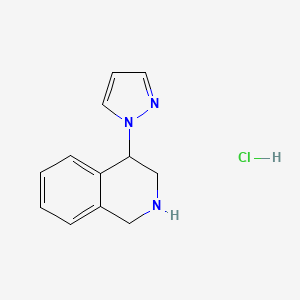
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)
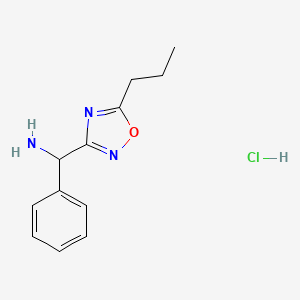
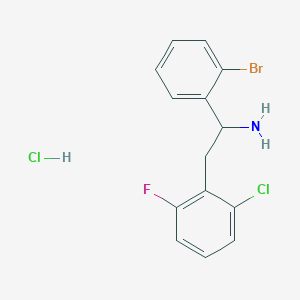
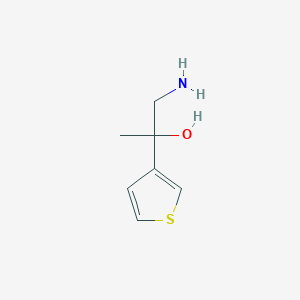

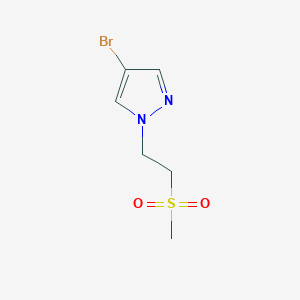
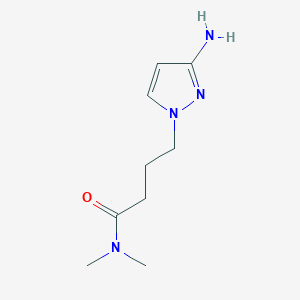
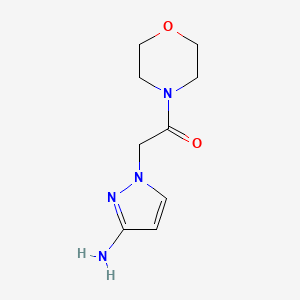
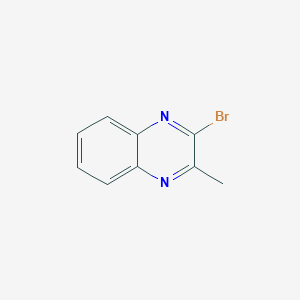
![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)
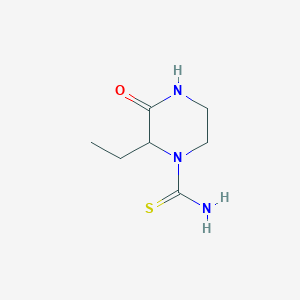
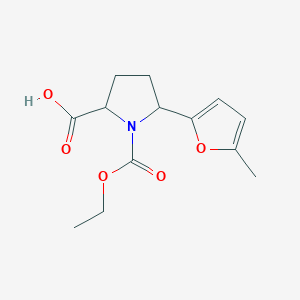
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride](/img/structure/B1525469.png)